molecular formula C15H25NO B5084439 N-butyl-4-(2-methylphenoxy)-1-butanamine

N-butyl-4-(2-methylphenoxy)-1-butanamine

Cat. No. B5084439
M. Wt: 235.36 g/mol
InChI Key: LFSGJICSTUMACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-(2-methylphenoxy)-1-butanamine, also known as Buphenyl, is a medication that is used to treat a rare genetic disorder called urea cycle disorder. It is a synthetic compound that was first synthesized in 1970 by Dr. Henry Lardy and his colleagues at the University of Wisconsin-Madison.

Mechanism of Action

N-butyl-4-(2-methylphenoxy)-1-butanamine works by stimulating the activity of the enzyme phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This results in the production of less ammonia, which is toxic to the body.
Biochemical and Physiological Effects:
N-butyl-4-(2-methylphenoxy)-1-butanamine has been shown to reduce the levels of ammonia in the blood and improve the symptoms associated with urea cycle disorder. It has also been shown to increase the excretion of nitrogen in the form of phenylacetylglutamine and phenylacetic acid.

Advantages and Limitations for Lab Experiments

N-butyl-4-(2-methylphenoxy)-1-butanamine has several advantages for lab experiments, including its ability to reduce the levels of toxic ammonia in the blood and its well-established safety profile. However, it is important to note that N-butyl-4-(2-methylphenoxy)-1-butanamine is only effective in treating urea cycle disorder and may not be useful for other conditions.

Future Directions

There are several future directions for research on N-butyl-4-(2-methylphenoxy)-1-butanamine, including its potential use in other metabolic disorders, its effects on the microbiome, and its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action of N-butyl-4-(2-methylphenoxy)-1-butanamine and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-butyl-4-(2-methylphenoxy)-1-butanamine involves the reaction of 2-methylphenol with n-butylamine in the presence of a catalyst such as sodium hydride or potassium carbonate. The resulting product is then purified and crystallized to obtain pure N-butyl-4-(2-methylphenoxy)-1-butanamine.

Scientific Research Applications

N-butyl-4-(2-methylphenoxy)-1-butanamine has been extensively studied for its therapeutic potential in treating urea cycle disorder. It works by increasing the excretion of nitrogen in the form of phenylacetylglutamine and phenylacetic acid, thereby reducing the levels of toxic ammonia in the blood.

properties

IUPAC Name

N-butyl-4-(2-methylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-3-4-11-16-12-7-8-13-17-15-10-6-5-9-14(15)2/h5-6,9-10,16H,3-4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSGJICSTUMACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(2-methylphenoxy)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.